![molecular formula C20H25IOSi B12581269 tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane CAS No. 473758-72-4](/img/structure/B12581269.png)
tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane is an organosilicon compound that features a tert-butyl group, an iodobut-2-en-1-yloxy group, and two phenyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with an appropriate iodobut-2-en-1-yl alcohol derivative. The reaction is usually carried out in the presence of a base such as imidazole in a solvent like methylene chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or the organic groups attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It may serve as a precursor for biologically active molecules, aiding in the study of their mechanisms and effects.
Mecanismo De Acción
The mechanism of action of tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane largely depends on its application. In organic synthesis, it acts as a reagent that can introduce the tert-butyl and diphenylsilane groups into target molecules. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl(4-iodobutoxy)diphenylsilane
Uniqueness
The presence of both the tert-butyl and diphenylsilane groups offers versatility in various chemical reactions and applications .
Propiedades
Número CAS |
473758-72-4 |
|---|---|
Fórmula molecular |
C20H25IOSi |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
tert-butyl-(3-iodobut-2-enoxy)-diphenylsilane |
InChI |
InChI=1S/C20H25IOSi/c1-17(21)15-16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15H,16H2,1-4H3 |
Clave InChI |
FYQPBXMYUNXGFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


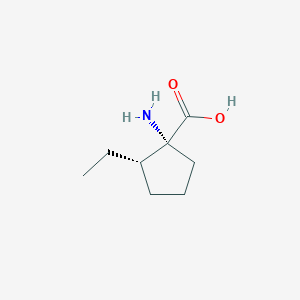
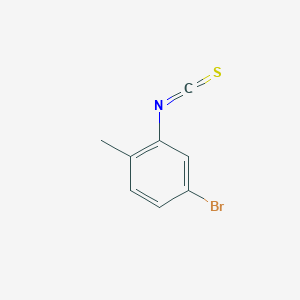
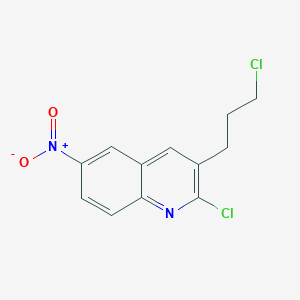

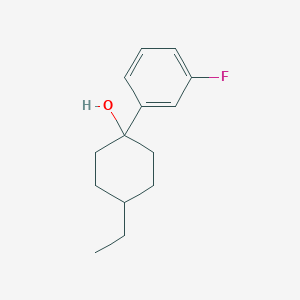
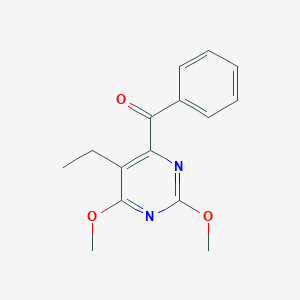
![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)
![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)

![2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline](/img/structure/B12581272.png)

![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)
